molecular formula C26H22F3N3O4 B11493590 3,4,5-trimethoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide

3,4,5-trimethoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide

Cat. No.: B11493590
M. Wt: 497.5 g/mol
InChI Key: HMTWDPZCFUCFKZ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxy, phenyl, and pyrazolyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core benzamide structure, followed by the introduction of the trimethoxy groups and the pyrazolylphenyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl and pyrazolyl groups can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide

Uniqueness

Compared to similar compounds, 3,4,5-trimethoxy-N-{4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide stands out due to the presence of the trifluoromethyl and pyrazolyl groups, which confer unique chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C26H22F3N3O4

Molecular Weight

497.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]benzamide

InChI

InChI=1S/C26H22F3N3O4/c1-34-21-13-17(14-22(35-2)24(21)36-3)25(33)30-18-9-11-19(12-10-18)32-20(16-7-5-4-6-8-16)15-23(31-32)26(27,28)29/h4-15H,1-3H3,(H,30,33)

InChI Key

HMTWDPZCFUCFKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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